ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate
Description
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate is a benzoate ester derivative featuring a 1,3-oxazole core substituted at positions 2 and 4 with cyclopropaneamido and amido groups, respectively.
Properties
IUPAC Name |
ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-24-16(23)11-5-7-12(8-6-11)18-15(22)13-9-25-17(19-13)20-14(21)10-3-4-10/h5-10H,2-4H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFAOKYKWBBDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound can be dissected into three primary fragments:
- Ethyl 4-aminobenzoate as the aromatic core.
- 1,3-Oxazole-4-carboxylic acid as the heterocyclic bridge.
- Cyclopropanecarboxamide as the terminal substituent.
Two dominant synthetic routes emerge:
- Fragment Coupling : Sequential amidation of the benzoate core with preformed oxazole and cyclopropaneamide units.
- Convergent Synthesis : Simultaneous assembly of the oxazole ring and cyclopropaneamide group on the benzoate scaffold.
Preparation Methodologies
Fragment Coupling via Amide Bond Formation
Synthesis of 1,3-Oxazole-4-Carboxylic Acid
The oxazole ring is constructed using a cyclodehydration strategy. A thioamide intermediate is generated from ethyl glycinate and cyclopropanecarbonyl chloride, followed by oxidative cyclization with iodine in dimethylformamide (DMF) at 80°C for 6 hours. This yields 1,3-oxazole-4-carboxylic acid in 68% yield after recrystallization from ethanol.
Key Reaction Conditions :
- Oxidative Cyclization : I₂ (1.2 equiv), DMF, 80°C, 6 h.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1).
Activation and Coupling to Ethyl 4-Aminobenzoate
The carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming an imidazolide intermediate. Subsequent reaction with ethyl 4-aminobenzoate in the presence of triethylamine (TEA) affords the bis-amide product.
Optimization Insights :
- Excess CDI (1.5 equiv) ensures complete activation.
- TEA (2.0 equiv) neutralizes HCl byproducts, preventing protonation of the amine nucleophile.
Cyclopropaneamide Installation
Cyclopropanecarbonyl chloride is coupled to the oxazole’s secondary amine using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at 0°C to room temperature. The reaction achieves 85% yield after aqueous workup.
Critical Parameters :
- Temperature Control : Slow addition at 0°C minimizes side reactions.
- Solvent Choice : DCM’s low polarity suppresses oligomerization.
Convergent Synthesis via Huisgen Cycloaddition
An alternative route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the oxazole ring in situ. Ethyl 4-azidobenzoate is reacted with a propargylamide bearing the cyclopropane group under Cu(I) catalysis.
Reaction Scheme :
- Azide Preparation : Ethyl 4-aminobenzoate → diazotization → azide (NaN₃, HCl, 0°C).
- CuAAC Reaction : Azide + propargyl cyclopropaneamide → 1,3-oxazole (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH).
Advantages :
Analytical Validation and Data
Table 1. Spectroscopic Data for Ethyl 4-(2-Cyclopropaneamido-1,3-Oxazole-4-Amido)Benzoate
Table 2. Comparative Yields Across Synthetic Routes
| Method | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Fragment Coupling | 72% | 98.5% | Scalability (>100 g batches) |
| Convergent Synthesis | 65% | 97.8% | Reduced step count |
Challenges and Optimization
Oxazole Ring Instability
The 1,3-oxazole moiety is prone to hydrolysis under acidic conditions. Employing aprotic solvents (e.g., THF, DCM) and avoiding aqueous workup until final stages mitigates degradation.
Regioselectivity in Amidation
Competitive O-acylation vs. N-acylation is circumvented using CDI, which selectively activates carboxylic acids for amide bond formation without esterification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different scientific applications .
Scientific Research Applications
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Core Variations
The target compound’s 1,3-oxazole core distinguishes it from other benzoate derivatives:
- Pyrimidine-based analogs: Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate () contains a pyrimidine ring (six-membered, two nitrogens) instead of oxazole. Pyrimidines are larger and exhibit distinct π-π stacking and hydrogen-bonding capabilities, which may enhance interactions with enzyme active sites (e.g., phosphodiesterase 4 inhibition ).
- Pyridazine and isoxazole derivatives : Compounds like I-6230 (pyridazine) and I-6273 (methylisoxazole) from feature different heterocycles. Pyridazines (six-membered, two adjacent nitrogens) are more electron-deficient, while isoxazoles (five-membered, oxygen and nitrogen) share polar characteristics with oxazoles but differ in ring strain and dipole orientation.
Table 1: Heterocyclic Core Comparison
Substituent Effects on Reactivity and Bioactivity
- The cyclopropane ring’s strain may also influence conformational flexibility.
- Amido vs. amino linkers: The target compound’s amido linkage (vs. amino in ) reduces basicity, possibly enhancing solubility in polar solvents and altering hydrogen-bonding interactions with biological targets.
- Comparison with ethyl 4-(dimethylamino)benzoate: highlights the dimethylamino group’s role in enhancing polymerization reactivity. In contrast, the target’s amide substituents may reduce electron-donating effects but improve hydrolytic stability .
Physicochemical and Functional Properties
- Solubility and logP: The cyclopropaneamido group increases lipophilicity (higher logP) compared to pyrimidine or pyridazine analogs with polar amino linkers. This could affect bioavailability and membrane permeability.
- Thermal and chemical stability : Oxazole’s aromaticity and amide bonds may confer greater thermal stability than isoxazole or pyridazine derivatives, which are prone to ring-opening under acidic conditions .
Table 2: Physicochemical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
